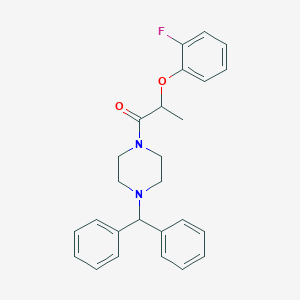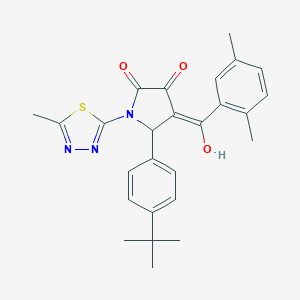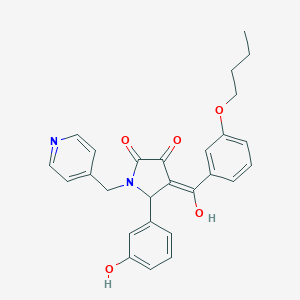
2-(4-benzhydryl-1-piperazinyl)-1-methyl-2-oxoethyl 2-fluorophenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-benzhydryl-1-piperazinyl)-1-methyl-2-oxoethyl 2-fluorophenyl ether is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a diphenylmethyl group attached to a piperazine ring, which is further connected to a fluorophenoxypropanone moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 2-(4-benzhydryl-1-piperazinyl)-1-methyl-2-oxoethyl 2-fluorophenyl ether involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting diphenylmethylamine with ethylene diamine under controlled conditions.
Attachment of the Fluorophenoxy Group: The fluorophenoxy group is introduced through a nucleophilic substitution reaction, where 2-fluorophenol reacts with an appropriate alkylating agent.
Formation of the Final Compound: The final step involves the condensation of the piperazine derivative with the fluorophenoxypropanone under acidic or basic conditions to yield the target compound.
Industrial production methods often involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
2-(4-benzhydryl-1-piperazinyl)-1-methyl-2-oxoethyl 2-fluorophenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(4-benzhydryl-1-piperazinyl)-1-methyl-2-oxoethyl 2-fluorophenyl ether has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 2-(4-benzhydryl-1-piperazinyl)-1-methyl-2-oxoethyl 2-fluorophenyl ether involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an antagonist or agonist at neurotransmitter receptors, influencing neuronal signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-(4-benzhydryl-1-piperazinyl)-1-methyl-2-oxoethyl 2-fluorophenyl ether can be compared with other piperazine derivatives, such as:
Cetirizine: An antihistamine used for allergy relief.
Fluoxetine: An antidepressant used for treating depression and anxiety disorders.
Risperidone: An antipsychotic used for treating schizophrenia and bipolar disorder
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C26H27FN2O2 |
|---|---|
Molekulargewicht |
418.5g/mol |
IUPAC-Name |
1-(4-benzhydrylpiperazin-1-yl)-2-(2-fluorophenoxy)propan-1-one |
InChI |
InChI=1S/C26H27FN2O2/c1-20(31-24-15-9-8-14-23(24)27)26(30)29-18-16-28(17-19-29)25(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-15,20,25H,16-19H2,1H3 |
InChI-Schlüssel |
SEULJEZGONHHKG-UHFFFAOYSA-N |
SMILES |
CC(C(=O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=CC=C4F |
Kanonische SMILES |
CC(C(=O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=CC=C4F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-bromo-N-(2,2,2-trichloro-1-{[(3,4-dimethylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B384174.png)
![4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B384178.png)
![N-{(4-chlorophenyl)[(2,2-dimethylpropanoyl)amino]methyl}-2,2-dimethylpropanamide](/img/structure/B384179.png)
![N-[2-benzhydryl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-N-(3-phenoxybenzyl)amine](/img/structure/B384180.png)
![Ethyl 2-[[2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B384185.png)
![N-[2,2,2-trichloro-1-({[3-(trifluoromethyl)anilino]carbothioyl}amino)ethyl]heptanamide](/img/structure/B384187.png)
![Ethyl (4-butoxyphenyl)[(ethoxycarbonyl)amino]methylcarbamate](/img/structure/B384188.png)
![6-bromo-4-(dibromomethyl)-N-hexadecyl-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B384189.png)
![6-bromo-4-(dibromomethyl)-5,5-dimethyl-N-propylbicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B384190.png)
![3-chloro-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B384191.png)
![4-[2-(3-Chlorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]morpholine](/img/structure/B384192.png)
![6-{[6-Bromo-4-(dibromomethyl)-5,5-dimethylbicyclo[2.1.1]hex-1-yl]carbonyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B384193.png)
